molecular formula C8H6BrNO4 B1373098 4-Bromo-6-(methoxycarbonyl)picolinic acid CAS No. 293294-72-1

4-Bromo-6-(methoxycarbonyl)picolinic acid

Cat. No.: B1373098
CAS No.: 293294-72-1
M. Wt: 260.04 g/mol
InChI Key: QCOHUYJZSNJBBC-UHFFFAOYSA-N
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Description

4-Bromo-6-(methoxycarbonyl)picolinic acid is an organic compound with the chemical formula C8H6BrNO4 . It has a molecular weight of 260.04 . This compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The molecule contains a total of 20 bonds. There are 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ester (aromatic), 1 hydroxyl group, and 1 Pyridine .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 260.04 and a chemical formula of C8H6BrNO4 .

Scientific Research Applications

Synthesis and Coordination Chemistry

4-Bromo-6-(methoxycarbonyl)picolinic acid plays a crucial role in the synthesis and coordination chemistry of various ligands. The research by Comba et al. (2016) focused on the synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands. These ligands showed particular suitability for tetragonal symmetries and Jahn-Teller labile ground states, crucial for applications in coordination chemistry (Comba et al., 2016).

Total Synthesis of Alkaloids

The compound also finds applications in the total synthesis of alkaloids. For example, Bracher and Mink (1995) demonstrated its use in the synthesis of the 2,7-naphthyridine alkaloid neozeylanicine. This process involved side-chain methoxycarbonylation and ring acetylation, showcasing the compound's versatility in organic synthesis (Bracher & Mink, 1995).

Antimicrobial Activities and DNA Interactions

Tamer et al. (2018) explored the antimicrobial activities, DNA interactions, and spectroscopic characterizations of picolinic acid derivatives, including this compound. This study highlighted its potential in antimicrobial applications and its interactions with DNA, which could be significant in developing new pharmaceuticals or studying genetic materials (Tamer et al., 2018).

Biodegradation Studies

Zhang et al. (2019) investigated the biodegradation of picolinic acid, highlighting the environmental and health concerns associated with its use. Their research offers insights into the environmental impact and potential bioremediation strategies for compounds like this compound (Zhang et al., 2019).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 .

Mechanism of Action

Mode of Action

It is known that the compound is used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that the compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied in the synthesis of various organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized.

Properties

IUPAC Name

4-bromo-6-methoxycarbonylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOHUYJZSNJBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677435
Record name 4-Bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293294-72-1
Record name 4-Bromo-6-(methoxycarbonyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 6.09 g of dimethyl 4-bromopyridine-2,6-dicarboxylate, 1.08 g of potassium hydroxide, 200 ml of methanol and 20 ml of methylene chloride was stirred at room temperature for 3 hours, and 200 ml of diethylether was added thereto. The resulting white solid was filtered, and then washed with ether. The obtained white solid was dissolved in water, and then 12 ml of hydrochloric acid (2 M) was added thereto. The resulting mixture was extracted with chloroform. The organic layer was dried over anhydrous magnesium sulfate and filtered, and the filtrate was concentrated in vacuo to give the title compound.
Quantity
6.09 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 6.09 g of dimethyl 4-bromopyridine-2,6-dicarboxylate, 1.08 g of potassium hydroxide, 200 ml of methanol and 20 ml of dichloromethane was stirred at room temperature for 3 hours, and 200 ml of ether was added thereto. The resulting white solid was filtered, and then washed with ether. The obtained white solid was dissolved in water, and then 12 ml of hydrochloric acid (2 M) was added thereto. The resulting mixture was extracted with chloroform. The organic layer was dried over anhydrous magnesium sulfate and filtered, and the filtrate was concentrated in vacuo to give the title compound.
Quantity
6.09 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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